REACTION_CXSMILES
|
[C:1]1([C:7]([OH:9])=[O:8])([C:4](O)=[O:5])[CH2:3][CH2:2]1.[Br:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>C(#N)C>[Br:10][C:11]1[CH:17]=[CH:16][C:14]([N:15]2[CH2:3][CH2:2][CH:1]([C:7]([OH:9])=[O:8])[C:4]2=[O:5])=[CH:13][CH:12]=1
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Name
|
|
Quantity
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30 g
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Type
|
reactant
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Smiles
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C1(CC1)(C(=O)O)C(=O)O
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Type
|
CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
by refluxing for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
|
with heating
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)N1C(C(CC1)C(=O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |